AGN194204
Overview
Description
AGN194204, also known as IRX4204, is an orally active and selective retinoid X receptor agonist. Retinoid X receptors are nuclear receptors that regulate gene expression by binding to specific DNA sequences. This compound has shown significant potential in the treatment of various cancers, including pancreatic and breast cancer, due to its anti-inflammatory and anticarcinogenic properties .
Mechanism of Action
Target of Action
AGN194204, also known as IRX4204, VTP-194204, NRX194204, or 2,4-Pentadienoic acid, is an orally active and selective RXR agonist . It primarily targets the retinoid X receptors (RXRα, RXRβ, and RXRγ) . These receptors play a crucial role in regulating cell proliferation, differentiation, and apoptosis pathways .
Mode of Action
This compound interacts with its targets, the retinoid X receptors, by binding to them with Kd values of 0.4 nM, 3.6 nM, and 3.8 nM for RXRα, RXRβ, and RXRγ, respectively . This interaction results in the activation of these receptors, which then modulate the activities of numerous steroid-like molecules .
Biochemical Pathways
Upon activation by this compound, the retinoid X receptors heterodimerize with other receptors in the nuclear receptor superfamily . This leads to the regulation of various biochemical pathways. For instance, gene profiles of this compound-treated mouse liver showed increases in fatty acid synthetic genes, including Srebp-1 and fatty acid synthase .
Result of Action
This compound has been shown to have anti-inflammatory and anticarcinogenic actions . In vitro studies have demonstrated that this compound blocks the ability of lipopolysaccharide and tumor necrosis factor-α to induce the release of nitric oxide and interleukin 6 . It also induces apoptosis in breast cancer cells . In vivo studies in mice have shown that this compound significantly reduces the number and size of tumors on the surface of the lungs .
Biochemical Analysis
Biochemical Properties
AGN194204 has been found to interact with retinoid X receptors (RXRα, RXRβ, and RXRγ), with Kd values of 0.4 nM, 3.6 nM, and 3.8 nM, respectively . It has EC50s of 0.2 nM, 0.8 nM, and 0.08 nM for RXRα, RXRβ, and RXRγ, respectively . It is inactive against retinoic acid receptor (RAR) .
Cellular Effects
This compound has been shown to inhibit the proliferation of certain pancreatic cancer cell lines . For instance, it inhibits the proliferation of MIA PaCa-2 and BxPC-3 cells at concentrations greater than 10 nM . It was found to be 10-100 times more effective than RAR-selective retinoids in these cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with retinoid X receptors (RXRs). It acts as an RXR agonist, binding to RXRα, RXRβ, and RXRγ . This binding modulates the activities of numerous steroid-like molecules, thus regulating cell proliferation, differentiation, and apoptosis pathways .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant anticarcinogenic effects. In a study using the A/J mouse model of lung cancer, this compound significantly reduced the number and size of tumors on the surface of the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGN194204 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AGN194204 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
AGN194204 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study retinoid X receptor-mediated gene expression and signaling pathways.
Biology: Investigated for its role in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as pancreatic and breast cancer, due to its ability to inhibit tumor growth and induce apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting retinoid X receptors
Comparison with Similar Compounds
AGN194204 is unique compared to other retinoid X receptor agonists due to its high selectivity and potency. Similar compounds include:
SR11217: Another RXR-selective retinoid, but less effective than this compound in inhibiting pancreatic cancer cell proliferation.
TTNPB: A high-affinity retinoic acid receptor-selective retinoid, which produces more side effects compared to this compound
This compound’s uniqueness lies in its ability to selectively target retinoid X receptors with minimal side effects, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+/t18-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOOLEGQBVUTKC-NVQSDHBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/[C@@H]1C[C@]1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220619-73-8 | |
Record name | VTP-194204 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220619738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VTP-194204 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VTP-194204 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877M97Z38Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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